![molecular formula C13H11NO3S B2722537 2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde CAS No. 1630763-40-4](/img/structure/B2722537.png)

2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

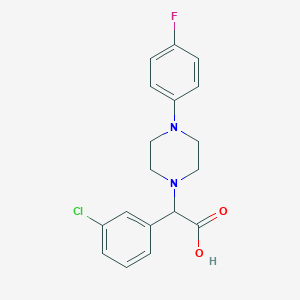

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed rings .Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde” is likely to be complex due to the presence of the pyridine ring and the sulfonyl group. The pyridine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The sulfonyl group is a functional group that is often found in organic compounds.Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, depending on the conditions and the reactants used. Electrophilic aromatic substitution is a common type of reaction involving aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as its polarity, solubility, melting point, boiling point, and reactivity would be important considerations .Applications De Recherche Scientifique

Structural Characterisation in Metal Complexes

One application involves the structural characterization of metal complexes. A study by Sousa et al. (2001) explores the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the isolation of products that are used to obtain metal complexes through various routes. These complexes have been characterized through elemental analyses, magnetic measurements, IR, mass spectrometry, and NMR spectroscopy, contributing to our understanding of metal coordination chemistry (Sousa et al., 2001).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of heterocyclic compounds. Benetti et al. (2002) utilized a precursor closely related to 2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde for synthesizing 2,5-disubstituted pyrroles and pyrrolidines. This methodology offers a convenient route to generate both aromatic and saturated five-membered heterocyclic compounds, showcasing the compound's utility in organic synthesis (Benetti et al., 2002).

Oxidative Cyclization and Conversion to Oxadiazole Derivatives

Gómez-Saiz et al. (2002) demonstrated the compound's role in the oxidative cyclization of thiosemicarbazones, leading to the formation of 1,3,4-oxadiazole derivatives. This process highlights its potential in synthesizing compounds with novel coordination modes and possibly biologically active molecules (Gómez-Saiz et al., 2002).

Catalyst for Tandem Knoevenagel–Michael Reaction

Moosavi‐Zare et al. (2013) reported the synthesis of novel ionic liquid 1-sulfopyridinium chloride, showcasing its efficiency as a catalyst for the tandem Knoevenagel–Michael reaction. This work underlines the compound's importance in catalysis, providing an eco-friendly, homogeneous, and reusable catalyst for synthesizing bioactive molecules (Moosavi‐Zare et al., 2013).

Gem-Difluoroolefination of Aldehydes and Ketones

Zhao et al. (2010) identified the utility of difluoromethyl 2-pyridyl sulfone as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones. This discovery opens new avenues for introducing fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Zhao et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-15)3-2-8-14-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBSSEHOXUAOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2722455.png)

![methyl 3-benzyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2722458.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2722463.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2722464.png)

![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)

![3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722472.png)